2-chloro-N-cyclohexyl-N-ethylbenzamide
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Overview
Description
2-Chloro-N-cyclohexyl-N-ethylbenzamide is an organic compound with the molecular formula C15H20ClNO It is characterized by the presence of a benzamide core substituted with a chloro group, a cyclohexyl group, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclohexyl-N-ethylbenzamide typically involves the reaction of 2-chlorobenzoyl chloride with N-cyclohexyl-N-ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-cyclohexyl-N-ethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of substituted benzamides.
Reduction: Formation of cyclohexyl-ethylamine derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2-Chloro-N-cyclohexyl-N-ethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclohexyl-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Chloro-N-cyclohexyl-N-ethylacetamide
- 2-Chloro-N-cyclohexyl-N-methylacetamide
- 2-Chloro-N-ethylacetamide
Comparison: 2-Chloro-N-cyclohexyl-N-ethylbenzamide is unique due to its specific substitution pattern and the presence of both cyclohexyl and ethyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H20ClNO |
---|---|
Molecular Weight |
265.78 g/mol |
IUPAC Name |
2-chloro-N-cyclohexyl-N-ethylbenzamide |
InChI |
InChI=1S/C15H20ClNO/c1-2-17(12-8-4-3-5-9-12)15(18)13-10-6-7-11-14(13)16/h6-7,10-12H,2-5,8-9H2,1H3 |
InChI Key |
LZUOIEYTSPODFP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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